2-(Isopropylamino)benzoic acid
Overview
Description
2-(Isopropylamino)benzoic acid is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 .
Synthesis Analysis
The synthesis of 2-(Isopropylamino)benzoic acid can be achieved through the Grignard reaction . This involves the preparation of the Grignard reagent from alkyl halides by treatment with magnesium metal in the presence of dry ether . The Grignard reagent is then reacted with a suitable carbonyl-containing compound .Molecular Structure Analysis
The molecular structure of 2-(Isopropylamino)benzoic acid includes a total of 35 bonds. There are 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis
The Grignard reaction is a key process in the chemical reactions involving 2-(Isopropylamino)benzoic acid . This reaction is a two-step process where the Grignard reagent is first prepared and then reacted with a suitable carbonyl-containing compound .Physical And Chemical Properties Analysis
2-(Isopropylamino)benzoic acid is a solid at room temperature .Scientific Research Applications
Chemical Research
“2-(Isopropylamino)benzoic acid” is a chemical compound with the molecular formula C10H13NO2 . It is used in various chemical research applications due to its unique structure and properties .
Spectroscopic Studies
This compound has been studied using Raman spectroscopy, a technique used to observe vibrational, rotational, and other low-frequency modes in a system . These studies help in understanding the influence of weak, non-bonded interactions in the crystalline phase of the compound .
High-Pressure Behavior Analysis
The high-pressure behavior of “2-(Isopropylamino)benzoic acid” has been analyzed using density functional theory (DFT) calculations . This helps in understanding how the compound behaves under different pressure conditions .
Pharmaceutical Applications
Benzoic acid derivatives, including “2-(Isopropylamino)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They are used in the development of new drugs and therapies .
Anti-Trypanosomal Agents
“2-(Isopropylamino)benzoic acid” has been studied as a potential trans-sialidase (TS) inhibitor and anti-trypanosomal agent . Trans-sialidase is a pharmacological target for new anti-Chagas drugs .
Materials Research
The compound is used in materials research, particularly in the study of structure-property relations . The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted benzoic acid systems .
Safety and Hazards
2-(Isopropylamino)benzoic acid can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray, and to wash skin thoroughly after handling . Eating, drinking, or smoking when using this product is not recommended .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors, influencing various physiological processes .
Mode of Action
It can be inferred that the compound interacts with its targets through its isopropylamino and carboxylic acid groups, potentially altering the function of these targets .
Biochemical Pathways
For instance, they can be synthesized via the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of many phenolic compounds .
Pharmacokinetics
It is known that benzoic acid derivatives are generally well-absorbed and can be metabolized via various pathways, including conjugation with glucuronic acid .
Result of Action
Some studies suggest that benzoic acid derivatives can exhibit antimicrobial activity, indicating that they may inhibit the growth of certain bacteria and fungi .
Action Environment
The action, efficacy, and stability of 2-(Isopropylamino)benzoic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .
properties
IUPAC Name |
2-(propan-2-ylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)11-9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURMOWNIJUVJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481372 | |
Record name | 2-(isopropylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50817-45-3 | |
Record name | 2-(isopropylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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